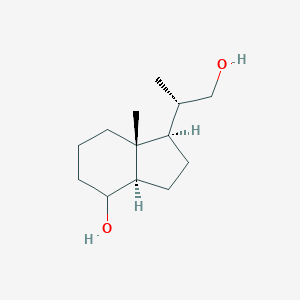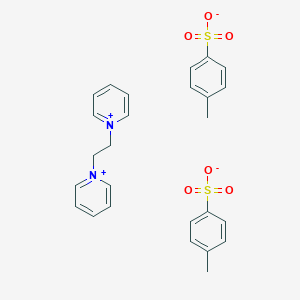
1-Boc-2-Formylpyrrolidine
Vue d'ensemble
Description
1-Boc-2-Formylpyrrolidine, also known as tert-butyl 2-formyl-1-pyrrolidinecarboxylate, is an organic compound with the molecular formula C10H17NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a formyl group (-CHO) at the second position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
1-Boc-2-Formylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: this compound is utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
Target of Action
It’s important to note that this compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active compounds .
Mode of Action
The mode of action of 1-Boc-2-Formylpyrrolidine is largely dependent on the specific biochemical context in which it is used. As a chemical building block, its role is to contribute structural elements to the final compound, which then interacts with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are determined by the final compound that it helps to form. Therefore, without information on the specific compound being synthesized, it’s difficult to summarize the affected pathways .
Pharmacokinetics
Instead, it is used as a building block in the synthesis of other compounds . It has been noted that it has high gi absorption and is bbb permeant .
Result of Action
Instead, its effects are seen in the context of the final compound that it helps to synthesize .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-2-Formylpyrrolidine can be synthesized through several methods. One common route involves the reaction of pyrrolidine with tert-butyl chloroformate to introduce the Boc protecting group, followed by formylation at the second position using formylating agents such as ethyl formate or formic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of solvents like methanol or dichloromethane and catalysts to enhance the reaction efficiency. The product is then purified through techniques such as distillation or crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-2-Formylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection
Major Products Formed:
Oxidation: 1-Boc-2-carboxypyrrolidine.
Reduction: 1-Boc-2-hydroxymethylpyrrolidine.
Substitution: 2-formylpyrrolidine (after Boc deprotection)
Comparaison Avec Des Composés Similaires
1-Formylpyrrolidine: Lacks the Boc protecting group, making it more reactive but less stable in multi-step syntheses.
1-Boc-2-Hydroxymethylpyrrolidine: A reduction product of 1-Boc-2-Formylpyrrolidine, used in different synthetic applications.
1-Boc-2-Carboxypyrrolidine: An oxidation product, used in the synthesis of carboxylate-containing compounds
Uniqueness: this compound is unique due to the presence of both the formyl group and the Boc protecting group, which allows for selective reactions and protection during complex synthetic routes. This dual functionality makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl 2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401032 | |
| Record name | 1-Boc-2-Formylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117625-90-8 | |
| Record name | 1-Boc-2-Formylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)

